molecular formula C6H6BrNOS B2740859 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde CAS No. 2375268-18-9

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde

Cat. No. B2740859
CAS RN: 2375268-18-9
M. Wt: 220.08
InChI Key: NEHYBPCAFHDADB-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 2375268-18-9 . It has a molecular weight of 220.09 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is 1S/C6H6BrNOS/c1-2-5-8-4 (3-9)6 (7)10-5/h3H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is an oil at room temperature .

Scientific Research Applications

Synthesis and Transformations

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. For example, its aldehyde group facilitates the creation of thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazoles, 2H-pyrazolo[3,4-d]thiazoles, and isoxazolo[3,4-d]thiazoles through reactions with various reagents. These compounds are synthesized via nucleophilic substitution, Cl → Li exchange, and subsequent reactions with ethyl 2-mercaptoacetate or azidothiazole-5-carbaldehydes, showcasing the chemical flexibility and utility of the carbaldehyde group in facilitating heterocyclic ring formation (Athmani, Farhat, & Iddon, 1992).

Antimicrobial and Anticancer Applications

Derivatives synthesized from 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde exhibit significant biological activities. For instance, novel 2,4-disubstituted thiazole derivatives have shown promising antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. These compounds, characterized by substituted pyrazole moieties, underscore the potential of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde derivatives in the development of new antimicrobial agents (Vijesh, Isloor, Prabhu, Ahmad, & Malladi, 2010). Additionally, thiazolyl pyrazole carbaldehydes synthesized through multi-component reactions from thiosemicarbazide and substituted phenacyl bromides have been evaluated for their anticancer activities, highlighting the compound's role in generating potential anticancer agents (Mamidala, Aravilli, Ramesh, Khajavali, Chedupaka, Manga, & Vedula, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYBPCAFHDADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde

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